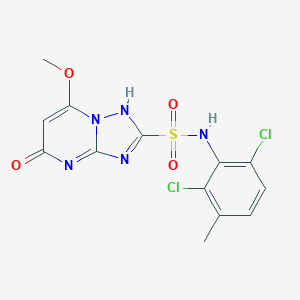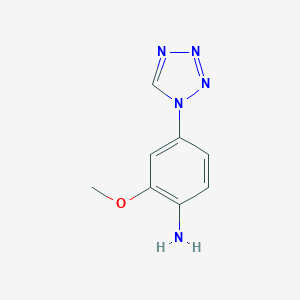
2-(Allylthio)benzimidazole
Vue d'ensemble
Description
2-(Allylthio)benzimidazole is a heterocyclic compound that features a benzimidazole core with an allylthio substituent at the second position. Benzimidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties
Applications De Recherche Scientifique
2-(Allylthio)benzimidazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
2-(Allylthio)benzimidazole, like other 2-substituted benzimidazole derivatives, has been found to exhibit diverse anticancer activities . The primary targets of these compounds are cancer cells. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes that inhibit the proliferation of cancer cells. The compound exerts its effects by interacting with the cancer cells and causing changes that inhibit their growth
Biochemical Pathways
It is known that benzimidazoles can affect a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities, in addition to anticancer activities
Pharmacokinetics
It has been found that some 2,5-disubstituted benzimidazole carbamates linked with indole moieties by sulfur or selenium atoms exhibited favorable pharmacokinetics and impressive tumor growth inhibition property against different cell lines tested .
Result of Action
The result of the action of this compound is the inhibition of the growth of cancer cells. This is achieved through the compound’s interaction with the cancer cells, leading to changes that inhibit their proliferation .
Analyse Biochimique
Biochemical Properties
It is known that benzimidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities
Cellular Effects
Benzimidazole derivatives have been shown to have anticancer activities They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(Allylthio)benzimidazole is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylthio)benzimidazole typically involves the condensation of ortho-phenylenediamine with allylthiol in the presence of an oxidizing agent. One common method includes the use of sodium metabisulfite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds efficiently, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce production costs. The choice of solvents and catalysts is crucial to ensure the scalability and environmental sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Allylthio)benzimidazole undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The allylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Comparaison Avec Des Composés Similaires
- 2-(Methylthio)benzimidazole
- 2-(Ethylthio)benzimidazole
- 2-(Propylthio)benzimidazole
Comparison: 2-(Allylthio)benzimidazole is unique due to the presence of the allyl group, which imparts higher reactivity compared to its methyl, ethyl, and propyl analogs.
Propriétés
IUPAC Name |
2-prop-2-enylsulfanyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h2-6H,1,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJHDEZWUNCTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364577 | |
| Record name | 2-(ALLYLTHIO)BENZIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51389-04-9 | |
| Record name | 2-(ALLYLTHIO)BENZIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Allylthio)benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2-(Allylthio)benzimidazole reacts with bromine?
A1: The reaction of this compound with bromine leads to two main types of products [, ]:
Q2: Does the structure of this compound allow it to interact with metal ions?
A2: Yes, research has shown that this compound can act as a bidentate ligand, meaning it can coordinate to a metal ion through two donor atoms []. Specifically, it chelates copper(I) ions through both the carbon-carbon double bond of the allyl group and the nitrogen atom within the benzimidazole ring []. Interestingly, the sulfur atom does not participate in the metal coordination, likely due to steric hindrance. This interaction leads to the formation of copper(I) chloride and bromide π-complexes with this compound in a 1:1 ratio [].
Q3: What analytical techniques are used to study the reactions and complexes of this compound?
A3: Several analytical methods have been employed to investigate the reactivity of this compound:
- ¹H NMR spectroscopy: This technique is used to identify and characterize the products formed in the reaction with bromine, providing structural information about the resulting compounds [, ].
- X-ray crystallography: This method was employed to determine the crystal structures of the copper(I) chloride and bromide π-complexes with this compound, revealing the coordination mode and spatial arrangement of the molecules within the crystal lattice [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)

![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)


